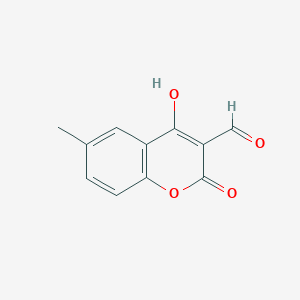
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions (MCRs) under microwave assistance or conventional chemical synthesis processes, leading to compounds with potential biological activities. For instance, 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde is a key intermediate in the synthesis of multifunctional compounds through MCRs, demonstrating the versatility of chromene derivatives in synthetic chemistry (El Azab, Youssef, & Amin, 2014). Additionally, a cascade reaction involving 4-hydroxythiocoumarin and 4Н-chromene-3-carbaldehydes has been developed, highlighting the potential for creating complex molecules through strategic synthetic routes (Semenova et al., 2020).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, and 13C NMR. These techniques help determine the most stable conformers and analyze molecular geometries, electrostatic potential, and electronic properties. For example, the study of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime provided insights into its conformer stability and molecular geometry using density functional theory (DFT) (Ghazvini et al., 2018).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including cycloadditions, condensations, and electrocyclizations, leading to a wide range of compounds with diverse chemical properties. The formal [3+3] cycloaddition reaction of 4-hydroxythiocoumarin to 4Н-chromene-3-carbaldehydes results in the synthesis of compounds with a fused thiocoumarin moiety, showcasing the chemical versatility of chromene derivatives (Semenova et al., 2020).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
Chromene derivatives exhibit a range of chemical properties, including ionochromic and luminescent properties, which can be harnessed for sensing applications. For example, certain chromene derivatives are capable of forming colored complexes with metal cations and anions, leading to changes in absorption and fluorescence properties. This ionochromic behavior underlines the potential of chromene derivatives in the development of chemical sensors and indicators (Nikolaeva et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Microwave-Assisted Synthesis : Novel 2H-Chromene derivatives bearing Phenylthiazolidinones were prepared, including compounds related to 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde, using microwave-assisted synthesis. These compounds showed remarkable antimicrobial activity against different classes of bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Antibacterial Effects : Synthesized derivatives of 4-hydroxy-chromen-2-one, including structures related to the specified compound, exhibited high levels of antibacterial activity. These findings support the potential use of these compounds in creating new antibacterial drugs (Behrami & Dobroshi, 2019).
Antifungal and Antibacterial Properties : Substituted 4-Formyl-2H-chromen-2-ones, through their reaction with specific thiosemicarbazide, have shown significant antifungal and antibacterial activities, indicating their potential as pharmaceutical agents (Toan, Tri, & Thanh, 2020).
Plant Growth Promotion
- Effects on Plant Growth : Novel quinolinyl chalcones synthesized from derivatives, including the specified compound, were tested for their effects on the growth of selective crops of plants such as Hibiscus, Mint, and Basil. This research suggests the potential agricultural applications of these compounds (Hassan, Alzandi, & Hassan, 2020).
Antimicrobial Agents
- Design and Evaluation of Schiff’s Bases : Schiff’s bases derived from 4-Chloro-3-coumarin aldehyde, closely related to the compound , demonstrated significant antimicrobial activity, suggesting their utility in designing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Luminescence and Ionochromic Properties
- Ionochromic Compounds : Derivatives, including those related to the specified compound, have been studied for their luminescence and ionochromic properties, showing potential for the development of new materials with unique optical properties (Nikolaeva, Karlutova, Dubonosov, Bren, & Minkin, 2020).
Antioxidant Activity
- Evaluation of Antioxidant Activity : Compounds synthesized from a pseudo-multicomponent reaction involving derivatives of this compound were evaluated for their antioxidant activity. The study found that certain compounds, particularly those with specific substituents, showed excellent antioxidant activity at lower concentrations (Saher, Makhloufi-Chebli, Dermeche, Dermeche, Boutemeur-Khedis, Rabia, Hamdi, & Silva, 2018).
Orientations Futures
The future directions for research on 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde could include further exploration of its biological activities and potential applications in medicinal chemistry. Given its structural similarity to other biologically active compounds, it may serve as a promising lead compound for the development of new drugs .
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLDOHIPVFYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699350 |
Source


|
| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126214-23-1 |
Source


|
| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-6-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


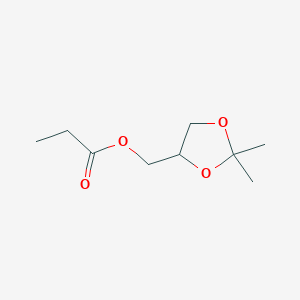
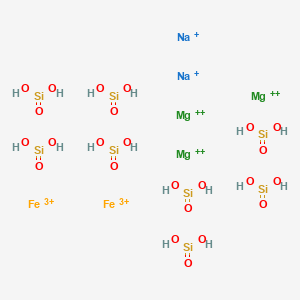
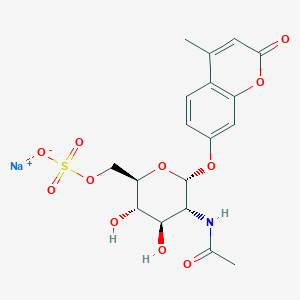

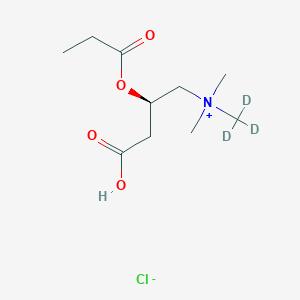
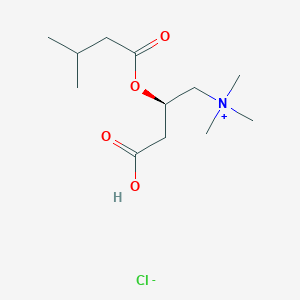

![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)